molecular formula C9H10BrN B12968122 2-Bromo-4-cyclopropyl-5-methylpyridine

2-Bromo-4-cyclopropyl-5-methylpyridine

Cat. No.: B12968122
M. Wt: 212.09 g/mol
InChI Key: RPLHTSJPXAEBID-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropyl-5-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position, a cyclopropyl group at the fourth position, and a methyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropyl-5-methylpyridine typically involves the bromination of 4-cyclopropyl-5-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropyl-5-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used along with bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are formed as major products.

    Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound are obtained.

Scientific Research Applications

2-Bromo-4-cyclopropyl-5-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropyl-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylpyridine: Lacks the cyclopropyl group, making it less sterically hindered.

    4-Cyclopropyl-5-methylpyridine: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.

    2-Bromo-4-methylpyridine: Lacks the cyclopropyl group, which can influence its chemical properties and applications.

Uniqueness

2-Bromo-4-cyclopropyl-5-methylpyridine is unique due to the combination of the bromine atom, cyclopropyl group, and methyl group on the pyridine ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical and biological applications.

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

2-bromo-4-cyclopropyl-5-methylpyridine

InChI

InChI=1S/C9H10BrN/c1-6-5-11-9(10)4-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

RPLHTSJPXAEBID-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C2CC2)Br

Origin of Product

United States

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